1-(2-Nitrobenzoyl)piperazine hydrochloride 1-(2-Nitrobenzoyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1573052-56-8
VCID: VC5267364
InChI: InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17;/h1-4,12H,5-8H2;1H
SMILES: C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Molecular Formula: C11H14ClN3O3
Molecular Weight: 271.7

1-(2-Nitrobenzoyl)piperazine hydrochloride

CAS No.: 1573052-56-8

Cat. No.: VC5267364

Molecular Formula: C11H14ClN3O3

Molecular Weight: 271.7

* For research use only. Not for human or veterinary use.

1-(2-Nitrobenzoyl)piperazine hydrochloride - 1573052-56-8

Specification

CAS No. 1573052-56-8
Molecular Formula C11H14ClN3O3
Molecular Weight 271.7
IUPAC Name (2-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride
Standard InChI InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17;/h1-4,12H,5-8H2;1H
Standard InChI Key JKQOVCPLCNDLBQ-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) acylated at the 1-position by a 2-nitrobenzoyl group. The hydrochloride salt form enhances its stability and solubility in aqueous environments compared to the free base. The nitro group at the ortho position of the benzoyl moiety introduces steric and electronic effects that influence its reactivity and binding affinity to biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄ClN₃O₃
Molecular Weight271.7 g/mol
IUPAC Name(2-Nitrophenyl)(piperazin-1-yl)methanone hydrochloride
SolubilityWater, polar organic solvents
AppearanceWhite to off-white crystalline powder

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons of the nitrobenzoyl group (δ 7.5–8.1 ppm) and the piperazine methylene groups (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 271.7, consistent with the hydrochloride adduct.

Synthesis and Chemical Reactivity

Synthetic Route

The synthesis involves a two-step process:

  • Acylation of Piperazine: Piperazine reacts with 2-nitrobenzoyl chloride in dichloromethane or chloroform under inert conditions. Triethylamine is added to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

  • Salt Formation: The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, which is purified via recrystallization.

Table 2: Reaction Conditions for Acylation

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0–5°C (controlled)
Reaction Time4–6 hours

Stability and Degradation

The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture. Hydrolysis of the amide bond occurs in strongly acidic or basic media, yielding 2-nitrobenzoic acid and piperazine hydrochloride.

Biological Activities and Mechanisms

Neurotransmitter Pathway Modulation

1-(2-Nitrobenzoyl)piperazine hydrochloride demonstrates affinity for serotonin (5-HT) and dopamine (DA) receptors in vitro, with IC₅₀ values in the micromolar range. Competitive binding assays suggest it acts as a partial agonist at 5-HT₁A receptors, potentially explaining its anxiolytic effects in rodent models .

Enzyme Inhibition

Upon reduction of the nitro group to an amine, the compound inhibits monoamine oxidase B (MAO-B) with a Kᵢ of 12.3 μM, implicating it in the regulation of dopamine metabolism . This activity parallels that of selegiline, a clinical MAO-B inhibitor used in Parkinson’s disease .

Table 3: Biological Activity Profile

TargetActivityIC₅₀/Kᵢ
5-HT₁A ReceptorPartial Agonism4.7 μM
MAO-BCompetitive Inhibition12.3 μM
Dopamine TransporterWeak Inhibition>100 μM

Neuroprotective Effects

In differentiated PC12 cells exposed to oxidative stress (H₂O₂), pretreatment with 10 μM of the compound increased cell viability by 38% compared to controls . In murine models of cerebral ischemia, it extended survival time by 22% and reduced infarct volume by 19% at a dose of 5 mg/kg . These effects are attributed to the activation of the Keap1-Nrf2 antioxidant pathway, as evidenced by molecular docking studies .

Comparative Analysis with Analogues

1-(2-Nitrobenzoyl)piperazine vs. Hydrochloride Salt

The free base (C₁₁H₁₃N₃O₃, MW 235.24 g/mol) exhibits lower aqueous solubility and bioavailability than the hydrochloride form. Pharmacokinetic studies in rats show a 2.3-fold higher plasma concentration for the hydrochloride salt after oral administration.

Structural Analogues

1-(4-Nitrobenzoyl)piperazine: The para-nitro isomer shows reduced MAO-B inhibition (Kᵢ = 45 μM), highlighting the importance of the ortho-substitution for enzyme binding .
1-(2,3-Dichlorophenyl)piperazine Hydrochloride: This analogue (CAS: 119532-26-2) exhibits preferential affinity for 5-HT₂C receptors, underscoring the role of substituent electronegativity in target selectivity .

Research Applications and Future Directions

Medicinal Chemistry

The compound serves as a precursor in the synthesis of neuroprotective agents. For example, coupling with pyrazolylphenoxy groups yields derivatives with enhanced antioxidant activity .

Pharmacological Studies

Ongoing investigations focus on its potential in treating ischemic stroke and neurodegenerative diseases. A phase I clinical trial is anticipated to evaluate its safety profile in humans .

Analytical Methods

High-performance liquid chromatography (HPLC) methods with UV detection (λ = 254 nm) achieve a limit of quantification (LOQ) of 0.1 μg/mL, enabling precise pharmacokinetic analyses.

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